Trimethylenebismaleimide

Description

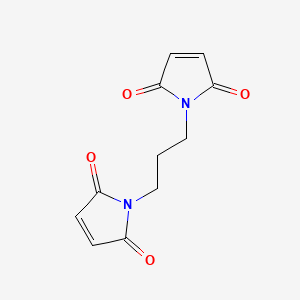

Structure

3D Structure

Properties

IUPAC Name |

1-[3-(2,5-dioxopyrrol-1-yl)propyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c14-8-2-3-9(15)12(8)6-1-7-13-10(16)4-5-11(13)17/h2-5H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXEKNWLZNLIDNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCCN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20286324 | |

| Record name | Trimethylenebismaleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20286324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28537-69-1 | |

| Record name | Trimethylenebismaleimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44746 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trimethylenebismaleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20286324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Trimethylenebismaleimide

Established Reaction Pathways for Bismaleimide (B1667444) Synthesis

The most common and well-established method for synthesizing bismaleimides, including trimethylenebismaleimide, is a two-step process. scispace.comrevmaterialeplastice.ro This process begins with the reaction of a diamine with maleic anhydride (B1165640), followed by a dehydration and cyclization step.

The general reaction scheme is as follows:

Maleamic Acid Formation: A diamine is reacted with two equivalents of maleic anhydride. This reaction is typically carried out in a solvent like acetone (B3395972) or dimethylformamide (DMF). scispace.comrevmaterialeplastice.ro The result of this step is the formation of a bismaleamic acid intermediate.

Dehydration and Cyclization: The bismaleamic acid is then dehydrated to form the final bismaleimide. This is often achieved by adding a dehydrating agent, such as acetic anhydride, and a catalyst, like sodium acetate (B1210297) or magnesium acetate. scispace.comrevmaterialeplastice.ro The mixture is then heated to facilitate the ring-closing reaction, forming the imide rings.

For the synthesis of this compound, the specific diamine used is 1,3-diaminopropane (B46017).

There are several variations of this established pathway, primarily differing in the conditions used for the dehydration and cyclization step. These can include:

Acetic Anhydride Dehydration Cyclization: This is a widely used method. researchgate.net

Thermal Dehydration Cyclization: This method relies on heat to drive the cyclization reaction. researchgate.net

Azeotropic Dehydration Cyclization: This technique uses a solvent that forms an azeotrope with water to remove it from the reaction mixture, driving the reaction to completion. researchgate.net

Novel Synthetic Routes and Optimization Strategies for this compound

Research into novel synthetic routes for bismaleimides aims to improve efficiency, reduce costs, and enhance the properties of the final polymers. While the fundamental two-step process remains prevalent, innovative approaches focus on modifying the reaction conditions and introducing new catalytic systems.

One area of exploration involves the use of alternative solvents and catalysts to make the synthesis more environmentally friendly and efficient. metu.edu.tr For instance, developing solvent-free or "one-pot" synthesis methods simplifies the process and reduces waste.

Optimization strategies often involve the use of machine learning and high-throughput experimentation to rapidly screen and identify the best reaction conditions. beilstein-journals.orgsemanticscholar.org These approaches can systematically vary parameters such as temperature, pressure, catalyst type, and reactant concentrations to maximize yield and purity. beilstein-journals.org Bayesian optimization, for example, has shown promise in efficiently navigating the complex parameter space of materials synthesis. researchgate.net

Furthermore, novel synthetic strategies can lead to bismaleimide monomers with tailored properties. By carefully selecting the diamine precursor, it is possible to create bismaleimides with varying degrees of flexibility, thermal stability, and moisture resistance. polymerinnovationblog.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of bismaleimides to minimize environmental impact and improve sustainability. nih.gov This involves several key strategies:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. rsc.org Thermal-initiation homopolymerization of bismaleimide monomers is one such atom-economical method. rsc.org

Use of Renewable Feedstocks: Exploring the use of bio-based raw materials to replace petroleum-derived precursors. rsc.org For example, researchers have investigated the use of compounds derived from clove oil to create bio-based bismaleimide resins. rsc.org

Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. This includes the development of solventless synthesis methods. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. st-andrews.ac.uk

Catalysis: Utilizing catalysts to enhance reaction efficiency and reduce the need for harsh reaction conditions. metu.edu.tr

One notable green approach is the development of aqueous-phase synthesis methods, which use water as the solvent, significantly reducing the environmental footprint of the process. rsc.org The recovery and recycling of solvents, such as diphenyl sulfone (DPS), with high yield also contribute to a more sustainable process. rsc.org

Catalysis in this compound Formation

Catalysis plays a crucial role in the synthesis of this compound by providing alternative reaction pathways with lower activation energies, thereby increasing the reaction rate and allowing for milder reaction conditions. essentialchemicalindustry.org

In the established synthesis of bismaleimides, catalysts are primarily used in the dehydration and cyclization step. Common catalysts include:

Acid Catalysts: Such as sulfuric acid and phosphoric acid. google.com

Metal Acetates: Like sodium acetate and magnesium acetate. revmaterialeplastice.ro

Research is ongoing to develop more efficient and environmentally friendly catalysts. This includes the exploration of:

Organocatalysts: These are small organic molecules that can act as catalysts, offering an alternative to metal-based catalysts. mpg.de

Heterogeneous Catalysts: These catalysts are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), which simplifies their separation from the product and allows for easier recycling. essentialchemicalindustry.org Examples include zeolites and metal oxides. essentialchemicalindustry.org

Biocatalysts (Enzymes): While less common for this specific reaction, enzymes are highly specific and efficient catalysts that operate under mild conditions. essentialchemicalindustry.org

Yield Optimization and Purity Control in this compound Synthesis

Maximizing the yield and ensuring the high purity of this compound are critical for its use in high-performance applications. azom.com Several factors and strategies contribute to achieving these goals.

Factors Influencing Yield and Purity:

Reaction Conditions: Temperature, reaction time, and the ratio of reactants must be carefully controlled. For example, in the synthesis of a related compound, the reaction time was found to have a significant impact on the conversion efficiency. google.com

Purity of Starting Materials: The use of high-purity diamines and maleic anhydride is essential to prevent the formation of impurities in the final product. azom.com

Solvent Choice: The solvent can affect the solubility of reactants and intermediates, influencing the reaction rate and the ease of product isolation. scispace.com

Strategies for Optimization and Control:

Process Optimization: Systematic optimization of reaction parameters, often aided by statistical methods or machine learning, can lead to significant improvements in yield. beilstein-journals.orgfrontiersin.org

Purification Techniques: After synthesis, the crude product is typically purified to remove unreacted starting materials, intermediates, and by-products. Common purification methods include:

Washing: The product is often washed with solutions like sodium carbonate to remove acidic impurities. revmaterialeplastice.ro

Recrystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable solvent and then allowed to crystallize, leaving impurities behind in the solution. google.com

Sublimation: For some bismaleimides, sublimation can be an effective purification method. google.com

Advanced Filtration and Drying: Modern equipment like Agitated Nutsche Filter Dryers (ANFDs) can improve yield and purity by minimizing product loss during isolation and drying. azom.com

Below is a table summarizing typical yields and purities reported for bismaleimide synthesis, which can be indicative of what is achievable for this compound under optimized conditions.

| Synthesis Method | Reactants | Yield | Purity | Reference |

| Acetic Anhydride Dehydration Cyclization | Diamine, Maleic Anhydride | High | High | researchgate.net |

| Preparation of 1,3-bis[(trihydroxy)methylamino]propane | Trihydroxymethyl aminomethane, 1,3-dibromopropane | 30-80% | 90-99.5% | google.com |

| Synthesis of 5,6-benzo-2-methylene-1,3-dioxepane | 1,2-benzenedimethanol, bromoacetaldehyde (B98955) dimethylacetal | 80% | Not Specified | rsc.org |

Polymerization Mechanisms and Kinetics of Trimethylenebismaleimide Systems

Free Radical Polymerization Kinetics and Mechanisms

Free radical polymerization is a chain reaction involving the sequential addition of monomer units to a growing chain with a radical active center. rug.nlopenstax.org This process is classically divided into three main stages: initiation, propagation, and termination. rug.nluvebtech.com

Initiation: This first step involves the generation of free radicals from an initiator molecule, which then react with a monomer unit to start the polymer chain. uc.edu The initiator (I) decomposes, often induced by heat or light, to form two radicals (2 R•). This is followed by the addition of the radical to a monomer molecule (M) to form the initial monomer radical (M1•). uomustansiriyah.edu.iq

I → 2 R• (Initiator decomposition)

R• + M → M1• (Chain initiation)

Propagation: In this stage, the monomer radical rapidly adds successive monomer units, causing the polymer chain to grow. rug.nl Each addition recreates the radical at the end of the newly elongated chain, allowing for the continuation of the process.

M1• + M → M2•

M2• + M → M3•

...and so on.

Termination: The growth of a polymer chain is concluded through termination reactions. This can occur through two primary mechanisms: combination, where two growing chains join to form a single, longer polymer chain, or disproportionation, where a hydrogen atom is transferred from one growing chain to another, resulting in two separate, stable polymer molecules. uvebtech.comyoutube.com

Combination: Pn• + Pm• → Pn+m

Disproportionation: Pn• + Pm• → Pn + Pm

Initiators are crucial for commencing the free radical polymerization process. uc.edu They are compounds that can be readily decomposed into free radicals by thermal or photochemical means. Common thermal initiators include peroxides like benzoyl peroxide (BPO) and azo compounds such as 2,2'-azo-bis-isobutyronitrile (AIBN). uc.edu The concentration and type of initiator used can significantly influence the rate of polymerization and the final molecular weight of the polymer; a higher initiator concentration generally leads to a faster rate but lower average molecular weight. rug.nl

Chain transfer agents are intentionally added to control the molecular weight of the polymer. rug.nl A chain transfer reaction involves the transfer of the active radical from a growing polymer chain to the chain transfer agent. This terminates the growth of the existing chain and creates a new radical on the transfer agent, which can then initiate the growth of a new polymer chain. uc.edu This process results in a larger number of shorter polymer chains, thus lowering the average molecular weight. rug.nl The effectiveness of a chain transfer agent is determined by its transfer constant. Various compounds can act as chain transfer agents, including thiols, some solvents, and even the monomer or initiator itself. uc.edugoogle.com

Auto-acceleration, also known as the gel effect or Trommsdorff–Norrish effect, is a phenomenon observed in bulk free-radical polymerization systems where a rapid increase in the rate of reaction occurs. wikipedia.org This effect is particularly prominent at higher monomer conversions. wikipedia.org

The primary cause of auto-acceleration is the significant increase in the viscosity of the polymerization medium as polymer concentration rises. wikipedia.org This high viscosity hinders the diffusion of large polymer chains, making it difficult for the active radical ends of two growing chains to come together and terminate. wikipedia.orgmgcub.ac.in While the termination rate (kt) decreases due to these diffusion limitations, the smaller monomer molecules can still readily diffuse to the growing chain ends, allowing the propagation rate (kp) to remain relatively unaffected. wikipedia.org

Step-Growth Polymerization Characteristics

Step-growth polymerization is another mechanism by which polymers can be synthesized. It involves a series of reactions between bi-functional or multi-functional monomers to form dimers, trimers, oligomers, and eventually, long polymer chains. wikipedia.orgnumberanalytics.com Unlike chain-growth polymerization, where monomers add one by one to a growing chain, step-growth polymerization proceeds by the reaction of any two molecular species present in the reaction mixture. wikipedia.org

A key characteristic of this polymerization type is that high molecular weight polymers are only achieved at very high monomer conversions. wikipedia.org The kinetics of step-growth polymerization, such as polyesterification, are often modeled assuming that the reactivity of the functional groups is independent of the chain length. wikipedia.org The polydispersity index (PDI), a measure of the breadth of the molecular weight distribution, approaches a value of 2 for linear step-growth polymerization at full conversion. wikipedia.org

While the term "condensation polymerization" is often used interchangeably with step-growth polymerization, it specifically refers to step-growth processes where a small molecule, such as water, is eliminated during each step. wikipedia.org It is also possible to have step-growth polymerization that proceeds via addition reactions without the loss of a small molecule, as seen in the formation of polyurethanes. wikipedia.org Recent advancements have also explored non-stoichiometric step-growth polymerization (NSSP) systems, which can yield high molecular weight polymers even when the monomer ratios deviate from the classical stoichiometric requirements. rsc.org

Copolymerization Strategies and Kinetic Studies

Copolymerization involves the polymerization of two or more different types of monomers. dspaces.org This strategy is widely employed to create polymers with tailored properties that combine the characteristics of the individual homopolymers. dspaces.org The resulting copolymer structure can be statistical, alternating, block, or graft, depending on the reaction conditions and the relative reactivities of the comonomers. dspaces.org

The kinetics of copolymerization are more complex than homopolymerization because there are multiple possible propagation reactions. The relative rates of these reactions determine the composition and structure of the final copolymer. rsc.org For instance, in a system with two monomers, M1 and M2, there are four possible propagation reactions, each with its own rate constant (k):

~M1• + M1 → ~M1M1• (k11)

~M1• + M2 → ~M1M2• (k12)

~M2• + M1 → ~M2M1• (k21)

~M2• + M2 → ~M2M2• (k22)

The monomer reactivity ratios (r1 = k11/k12 and r2 = k22/k21) are key parameters in copolymerization kinetics. They describe the preference of a growing chain ending in a particular monomer to add the same monomer versus the other comonomer. rsc.org

For example, studies on the copolymerization of acrylic monomers with thiols have shown that the inclusion of certain functional groups can significantly alter the relative reactivity. nih.gov The ratio of the propagation rate constant (kp) to the chain transfer rate constant (kct) provides insight into the competition between chain growth and chain transfer to the thiol comonomer. nih.gov

Investigation of Copolymerization Mechanisms

The polymerization of trimethylenebismaleimide is characterized by the high reactivity of its two electron-deficient carbon-carbon double bonds, which are part of the maleimide (B117702) rings. This feature allows it to undergo polymerization through several distinct mechanisms, primarily step-growth Michael addition reactions and chain-growth free-radical polymerizations.

Michael Addition Polymerization:

The most prominent copolymerization mechanism for bismaleimides involves the Michael addition reaction, where a nucleophile adds across the maleimide's double bond. wikipedia.org This is a type of step-growth polymerization that can produce high-molecular-weight linear or cross-linked polymers under relatively mild conditions. mdpi.com Common nucleophilic comonomers include diamines and dithiols.

When this compound reacts with a diamine, a polyaspartimide is formed. The reaction proceeds via the nucleophilic attack of the amine's primary amino group onto the maleimide double bond. ineosopen.org This process is often catalyzed by acids, which help to protonate an intermediate species, thereby favoring the formation of a linear polymer and minimizing cross-linking side reactions. The nature of the diamine comonomer has a significant impact on the curing process and the final properties of the resulting copolymer. ineosopen.org

Similarly, the reaction with dithiols leads to the formation of poly(imido sulfides). This reaction is highly efficient and can proceed at ambient temperatures without the need for a catalyst. wikipedia.org

Free-Radical Polymerization:

This compound can also undergo free-radical polymerization, both as a homopolymer and in copolymerization with other vinyl monomers. This chain-growth mechanism is typically initiated thermally or by a chemical initiator. kpi.ua In the context of copolymerization, the bismaleimide (B1667444) can react with monomers such as styrene (B11656) or acrylates. The resulting polymer architecture depends on the reactivity ratios of the comonomers. In many bismaleimide systems, a competition between free-radical polymerization and Michael addition can occur, with the dominant mechanism often being temperature-dependent. At higher temperatures, free-radical polymerization tends to prevail.

A notable variation is the Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. This controlled radical polymerization technique has been applied to bismaleimides using a bifunctional RAFT agent, allowing for the synthesis of polymers with well-defined molecular weights and architectures.

The primary copolymerization mechanisms for bismaleimide systems are summarized in the table below.

| Polymerization Type | Comonomer Class | Resulting Polymer | Key Features |

| Michael Addition | Diamines | Polyaspartimide | Step-growth mechanism; can be acid-catalyzed to promote linearity. ineosopen.org |

| Dithiols | Poly(imido sulfide) | Efficient, often catalyst-free step-growth polymerization. wikipedia.org | |

| Free-Radical Copolymerization | Vinyl Monomers (e.g., Styrene) | Vinyl-Bismaleimide Copolymer | Chain-growth mechanism; properties depend on reactivity ratios. |

| RAFT Polymerization | Vinyl Monomers | Controlled Architecture Copolymer | A controlled/"living" radical process for well-defined polymers. |

Modeling and Simulation of Polymerization Kinetics

To understand, predict, and control the polymerization of this compound systems, the study of their curing kinetics is essential. Kinetic modeling translates the complex chemical reactions into a mathematical framework, enabling the prediction of the extent of reaction over time and temperature. Differential Scanning Calorimetry (DSC) is a primary analytical tool used to gather the experimental data needed for these models by measuring the heat flow associated with the exothermic polymerization reaction. researchgate.net

Mechanistic Models: Mechanistic models provide a more detailed description by considering the individual reactions of initiation, propagation, and termination. These models can account for competing reactions, such as the simultaneous occurrence of Michael addition and free-radical polymerization in bismaleimide-diamine systems. By fitting the model to experimental data from DSC and NMR, key kinetic parameters for each reaction pathway can be determined.

Model-Free (Isoconversional) Methods: Model-free kinetics, such as the Kissinger and Ozawa methods, are powerful tools for determining the activation energy (Ea) of the curing process without assuming a specific reaction model. tandfonline.com The activation energy, which represents the energy barrier for the reaction, can be calculated from DSC data obtained at several different heating rates. Studies on aliphatic and other bismaleimides have shown that Ea can vary with the degree of conversion, indicating a complex, multi-step reaction mechanism. researchgate.net

The table below presents typical kinetic parameters for the thermal polymerization of various bismaleimide systems, determined using DSC analysis.

| Bismaleimide System | Model/Method | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A or K0) | Reaction Order (n) | Source |

| Fluorene-based BMI (PF-BMI) | Kissinger | 102.6 | 1.17 x 10¹⁰ min⁻¹ | 0.93 | tandfonline.com |

| Fluorene-based BMI (MPF-BMI) | Kissinger | 88.5 | 5.35 x 10⁷ min⁻¹ | 0.90 | tandfonline.com |

| Siloxane-based BMI (MTPDMS1) | Prime's Equation | 118.09 | 2.50 x 10¹¹ min⁻¹ | ~1 | kpi.ua |

| Siloxane-based BMI (MTPDMS2) | Prime's Equation | 111.45 | 5.16 x 10¹⁰ min⁻¹ | ~1 | kpi.ua |

Note: The data represents various modified bismaleimide systems and serves to illustrate typical values. PF-BMI is 9,9-bis[4-(4-maleimidophenoxy)phenyl]fluorene; MPF-BMI is 9,9-bis[4-(4-maleimidophenoxy)-3-methylphenyl]fluorene; MTPDMS are maleimide-terminated poly(dimethylsiloxane)s.

Influence of Reaction Conditions on Polymerization Outcomes

The final properties of polymers derived from this compound are highly dependent on the conditions under which the polymerization is carried out. Careful control of these parameters is crucial for tailoring the material for specific applications.

Temperature: Temperature is one of the most critical factors. It directly influences the reaction rate, with higher temperatures generally leading to faster curing. ineosopen.org In systems with competing reaction mechanisms, temperature can shift the balance. For instance, in bismaleimide-amine systems, higher temperatures tend to favor free-radical homopolymerization of the maleimide groups over the Michael addition reaction. ineosopen.org This results in a more highly cross-linked and potentially more brittle polymer network. The curing temperature schedule is therefore optimized to control the polymer architecture.

Comonomer Structure and Stoichiometry: In copolymerizations, the chemical structure of the comonomer plays a pivotal role. When this compound is cured with a diamine, the flexibility, steric hindrance, and basicity of the diamine will affect the kinetics of the Michael addition reaction and the glass transition temperature, flexibility, and thermal stability of the resulting polyaspartimide. ineosopen.org The molar ratio of the bismaleimide to the comonomer is also critical for controlling the molecular weight and degree of cross-linking.

Heating Rate: In thermal curing processes, the heating rate (as measured in DSC) affects the temperature at which the peak reaction rate occurs. Higher heating rates shift the exothermic peak to higher temperatures. researchgate.net This information is vital for designing industrial curing cycles, as it helps in understanding how the material will behave under different processing conditions, such as in molding or lamination, where rapid heating is common.

The table below summarizes the effects of key reaction conditions on polymerization outcomes.

| Reaction Condition | Influence On | Outcome |

| Temperature | Reaction Rate & Mechanism | Higher temperature increases rate; can favor free-radical polymerization over Michael addition, leading to higher cross-link density. ineosopen.org |

| Comonomer Structure | Polymer Properties | The type of diamine or dithiol used affects the flexibility, thermal stability, and mechanical properties of the final copolymer. ineosopen.org |

| Solvent/Catalyst | Reaction Selectivity | Acidic catalysts can promote linear chain growth in Michael additions by minimizing side reactions. mdpi.com |

| Heating Rate | Curing Profile | Higher heating rates shift the maximum cure rate to higher temperatures, impacting process design. researchgate.net |

Curing Behavior and Rheological Studies of Trimethylenebismaleimide Resins

Curing Kinetics Analysis

The analysis of curing kinetics is essential for quantifying the rate and extent of the polymerization reaction as a function of time and temperature. Differential Scanning Calorimetry (DSC) is a primary technique used for this purpose, enabling the characterization of the heat evolved during the exothermic curing process.

The curing of bismaleimide (B1667444) resins, including Trimethylenebismaleimide, can be characterized under both isothermal (constant temperature) and non-isothermal (programmed heating rate) conditions.

Isothermal Curing: In isothermal DSC experiments, the resin is rapidly heated to a specific curing temperature, and the heat flow is measured as a function of time. imapsjmep.orgresearchgate.net The resulting data provides information on the rate of cure at a constant temperature. For many thermosetting systems, the reaction rate initially accelerates due to autocatalytic mechanisms and then decelerates as the concentration of reactive species decreases or as the system approaches vitrification (the transition to a glassy state). nmt.eduresearchgate.net The degree of cure (α) at any given time can be determined by integrating the heat flow curve and dividing by the total heat of reaction. researchgate.net

Non-Isothermal Curing: Non-isothermal DSC scans involve heating the sample at a constant rate. mdpi.comupc.edu The resulting thermogram shows an exothermic peak, from which parameters like the onset temperature of curing, the peak exothermic temperature (T_p), and the total heat of reaction (ΔH_total) can be determined. mdpi.com Running experiments at multiple heating rates is a common practice, as the peak temperature shifts to higher values with increasing heating rates. mdpi.commdpi.com This data is crucial for kinetic modeling and determining the activation energy of the curing reaction.

The table below illustrates typical data obtained from non-isothermal DSC scans for a thermosetting resin at various heating rates.

| Heating Rate (°C/min) | Peak Exothermic Temperature (T_p) (°C) | Total Heat of Reaction (ΔH_total) (J/g) |

| 5 | 210 | 350 |

| 10 | 225 | 355 |

| 15 | 235 | 352 |

| 20 | 245 | 348 |

Note: This table represents typical expected trends for a bismaleimide resin and is for illustrative purposes. Actual values for this compound would require specific experimental data.

The apparent activation energy (E_a) is a critical kinetic parameter that describes the temperature sensitivity of the reaction rate. mjcce.org.mk It represents the minimum energy required to initiate the curing reaction. researchgate.net Model-free isoconversional methods, such as the Kissinger and Flynn-Wall-Ozawa (FWO) methods, are widely used to determine E_a from non-isothermal DSC data without assuming a specific reaction model. soton.ac.ukcore.ac.uk

The Kissinger method relates the peak cure temperature (T_p) to the heating rate (β) through the following equation:

ln(β / T_p^2) = -E_a / (R * T_p) + constant

By plotting ln(β / T_p^2) versus 1 / T_p for a series of heating rates, the activation energy can be calculated from the slope of the resulting straight line. chalcogen.rouwm.edu.plsemanticscholar.org

The Flynn-Wall-Ozawa (FWO) method relates the temperature at a specific conversion (T_α) to the heating rate:

ln(β) = -E_a / (R * T_α) + constant

This method involves determining the temperatures at which specific degrees of cure are reached for different heating rates. A plot of ln(β) against 1 / T_α for a given conversion level yields a line whose slope is used to calculate E_a. core.ac.uk This can reveal if the activation energy is dependent on the degree of cure, indicating a complex, multi-step reaction mechanism. core.ac.uk

For bismaleimide resins, activation energies are typically in the range that reflects the energy barriers of the underlying polymerization reactions.

| Isoconversional Method | Apparent Activation Energy (E_a) (kJ/mol) |

| Kissinger | 115 |

| Flynn-Wall-Ozawa (at α=0.5) | 120 |

Note: This table provides illustrative values for a generic bismaleimide system. Specific values for this compound are dependent on experimental results.

The curing of bismaleimides is a complex process that can proceed through several reaction pathways, particularly when co-monomers or reactive diluents are incorporated. For bismaleimides modified with compounds containing allylic groups, such as diallyl bisphenol A, the curing mechanism often involves a combination of reactions:

Ene Reaction: This is a pericyclic reaction involving an alkene with an allylic hydrogen (the ene) and a compound with a multiple bond (the enophile), such as the maleimide (B117702) double bond. organic-chemistry.org This reaction leads to chain extension.

Diels-Alder Reaction: This [4+2] cycloaddition reaction can occur between a conjugated diene and the maleimide dienophile, forming a cyclohexene (B86901) ring. researchgate.netwikipedia.org This is a key reaction for creating cross-links and is utilized in developing self-healing polymers. matec-conferences.org

Imide Oligomerization/Homopolymerization: The maleimide groups can also react with each other via free-radical polymerization, especially at higher temperatures, leading to the formation of a cross-linked network. Michael addition reactions with amines are also a common curing pathway for bismaleimides.

The prevalence of each mechanism depends on the specific formulation and the curing temperature. Understanding these reactions provides insight into the development of the polymer network structure and its final properties.

Rheological Properties during Curing

Rheology is the study of the flow and deformation of matter. For thermosetting resins, rheological analysis tracks the change in viscosity and viscoelastic properties (storage modulus G' and loss modulus G'') as the curing reaction progresses. tainstruments.com

During the curing process, the viscosity of the this compound resin undergoes significant changes. This evolution is typically monitored using a rheometer.

Initially, upon heating, the viscosity of the resin decreases, following an Arrhenius-type temperature dependence. polymerinnovationblog.com As the curing reactions initiate and polymer chains begin to grow and cross-link, the molecular weight increases, leading to a sharp and dramatic rise in viscosity. researchgate.netutwente.nl

The viscosity profile is critical for processing, as it defines the "processing window"—the time available for operations like mold filling and fiber impregnation before the material becomes too viscous to flow. polymerinnovationblog.com The minimum viscosity achieved during the cure cycle is a key parameter for ensuring proper wetting and consolidation in composite manufacturing. polymerinnovationblog.com

The gel point is a critical transition during curing where the resin transforms from a viscous liquid to an elastic solid (a gel). utwente.nltripod.com At this point, a continuous, cross-linked network has formed throughout the material. Rheologically, the gel point is often identified as the crossover point of the storage modulus (G'), which represents the elastic response, and the loss modulus (G''), which represents the viscous response. researchgate.netwisc.edumdpi.com

Before the gel point, the material behaves more like a liquid, with G'' > G'. After the gel point, it behaves more like a solid, with G' > G''. researchgate.net The time to reach this crossover point is known as the gel time. Accurately determining the gel point is crucial because it marks the end of the material's ability to flow and the beginning of the development of its solid mechanical properties. tainstruments.comutwente.nl For some systems, a more rigorous definition of the gel point is the frequency-independent point in the loss tangent (tan δ = G''/G'). mdpi.com

Influence of Curing Agents and Additives on Curing Behavior

The curing behavior of this compound is highly dependent on its formulation, which includes not only the bismaleimide monomer itself but also various curing agents and additives designed to modify its processing and final properties. Bismaleimide resins are known for their high-temperature performance, but their inherent brittleness and high melting points often necessitate the use of co-monomers and other modifiers. researchgate.netcnrs.fr

While this compound can undergo thermal homopolymerization through the reaction of its terminal maleimide groups, this process often requires high temperatures and results in a brittle network. cnrs.fr Therefore, it is common practice to formulate BMI resins with reactive diluents, which serve as both curing agents and viscosity modifiers. These diluents copolymerize with the bismaleimide, becoming a permanent part of the polymer network. researchgate.netcnrs.fr

A wide range of additives can be incorporated into bismaleimide systems to tailor their properties for specific applications. These additives can be broadly categorized as reactive diluents, toughening agents, and functional fillers.

Table 2: Common Additives and Their Effects on Bismaleimide Resin Systems

| Additive Type | Example(s) | Primary Function | Effect on Curing and Properties | Source(s) |

|---|---|---|---|---|

| Reactive Diluents | Allyl compounds (e.g., diallylbisphenol A, allyl methyl phenol) | Reduce processing viscosity and temperature. | React with maleimide groups to form a copolymer network; can improve processability while maintaining a high glass transition temperature (Tg). scispace.com | researchgate.netscispace.com |

| Toughening Agents | Thermoplastics, Elastomers, Hyperbranched polymers (e.g., poly(ether-ketone-imide), polysiloxanes), Particle fillers | Enhance fracture toughness and impact strength. | Can increase impact strength and fracture toughness significantly. scispace.com The addition of fillers may increase the viscosity of the uncured resin. scispace.com | scispace.com |

| Functional Fillers | Fumed silica (B1680970) (Aerosil® 200) | Control rheology (thixotropy). | Imparts thixotropic behavior, preventing resin sag (B610663) and helping maintain shape during cure without negatively impacting the primary curing reaction. | researchgate.net |

| Backbone Modifiers | Aliphatic structures (e.g., 'C36' group) | Improve flexibility and reduce moisture uptake. | Can lower the modulus and reduce cure shrinkage while maintaining thermal stability. | scispace.com |

The choice of curing agent and additives has a direct impact on the curing kinetics. For instance, electron-rich spacers in reactive co-monomers generally lead to faster curing systems compared to electron-poor ones. researchgate.net Additives can also influence the glass transition temperature (Tg), thermal stability, and mechanical performance of the final cured product. For example, incorporating 15 wt% of a polysiloxane hyperbranched polymer into a BMI system was found to increase the impact strength from 10.5 to 19 kJ/m² and the char yield at 800 °C from 27.8 to 53.7 wt%. scispace.com

Development of Predictive Rheological Models for this compound Systems

Predictive rheological models are essential tools for optimizing the manufacturing of composite parts from thermosetting resins like this compound. These models describe the change in viscosity as a function of time, temperature, and degree of cure, which is critical for simulating processes like Resin Transfer Molding (RTM) and Vacuum Infusion Molding Process (VIMP). biam.ac.cnresearchgate.netalljournals.cn For bismaleimide resin systems, two prominent types of models have been developed and studied: the dual-Arrhenius viscosity model and the engineering viscosity model. alljournals.cnhep.com.cn

The purpose of these models is to accurately predict the resin's flow behavior during the mold-filling stage of a manufacturing process, ensuring complete impregnation of the fiber reinforcement before the viscosity becomes too high (i.e., before the gel point). alljournals.cnhep.com.cn

A dual-Arrhenius viscosity model is a semi-empirical model that relates viscosity to both temperature and the degree of cure. The general form often looks like: η(T, α) = Aη * exp(Eη / RT) * exp(k * α) Where:

η is the viscosity

T is the absolute temperature

α is the degree of cure

Aη is the pre-exponential factor

Eη is the activation energy for flow

R is the universal gas constant

k is a material constant

This model effectively captures the initial decrease in viscosity as temperature increases and the subsequent sharp increase as the curing reaction proceeds. researchgate.net

An engineering viscosity model is another approach, often tailored to be more practical for industrial use. One such model presented for a bismaleimide system describes the viscosity as a function of time and temperature. alljournals.cnhep.com.cn Studies have shown that while both models are suitable for predicting viscosity during the initial mold-filling stage, the engineering model can provide a more accurate prediction of viscosity near the gel point. alljournals.cnhep.com.cn

Table 3: Comparison of Rheological Models for Bismaleimide Resin Systems

| Model Type | Description | Advantages | Limitations | Source(s) |

|---|---|---|---|---|

| Dual-Arrhenius Model | Relates viscosity to temperature and degree of cure based on an exponential relationship. | Provides accurate prediction of viscosity before the gel point. | May be less accurate after the gel point. | researchgate.net |

| Engineering Model | A simplified model relating viscosity to time and temperature, often using fits from isothermal measurements. | More accurate in predicting viscosity near the gel point; can be used to predict processing windows. | Cannot be used to predict viscosity after the cross-linking of the system is complete. | alljournals.cnhep.com.cn |

Polymer Network Structural Characterization and Analysis

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in providing detailed insights into the molecular structure and functional groups within the trimethylenebismaleimide polymer network.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the precise structural analysis of this compound polymers. Both ¹H NMR and ¹³C NMR are instrumental in confirming the structure of the monomer and tracking the changes upon polymerization. researchgate.net In the ¹H NMR spectrum of the monomer, distinct signals for the olefinic protons of the maleimide (B117702) ring are typically observed around 6.8 ppm, while the methylene (B1212753) protons of the trimethylene bridge appear at different chemical shifts depending on their proximity to the nitrogen atom. The disappearance of the olefinic proton signal is a clear indicator of successful polymerization. tandfonline.com

¹³C NMR provides complementary information, with characteristic signals for the carbonyl carbons, olefinic carbons, and the aliphatic carbons of the trimethylene linker. tandfonline.com Changes in the chemical shifts and the disappearance of the olefinic carbon signals confirm the formation of the polymer network. beilstein-journals.org

Table 1: Representative ¹H NMR and ¹³C NMR Data for this compound Monomer

| Nucleus | Functional Group | Chemical Shift (ppm) |

|---|---|---|

| ¹H | Maleimide C-H | ~6.8 |

| ¹H | N-CH₂ | ~3.6 |

| ¹H | Central CH₂ | ~2.0 |

| ¹³C | Carbonyl (C=O) | ~170 |

| ¹³C | Olefinic (C=C) | ~134 |

| ¹³C | N-CH₂ | ~35 |

Note: The exact chemical shifts may vary based on the solvent and experimental conditions.

Fourier-Transform Infrared (FT-IR) spectroscopy is a widely used technique for monitoring the curing process of this compound resins and identifying the functional groups in the resulting polymer. uobasrah.edu.iqbellevuecollege.edu The FT-IR spectrum of the uncured monomer displays characteristic absorption bands for the maleimide group, including the C=O stretching vibrations around 1710 cm⁻¹ and 1770 cm⁻¹, and the C=C stretching of the maleimide ring. tandfonline.com

During polymerization, the intensity of the absorption bands corresponding to the maleimide double bond decreases, which allows for the real-time monitoring of the curing reaction. semanticscholar.orguq.edu.auresearchgate.net The imide ring itself is thermally stable and its characteristic peaks remain in the spectrum of the cured polymer. researchgate.net

Table 2: Key FT-IR Absorption Bands for this compound Polymerization Monitoring

| Functional Group | Wavenumber (cm⁻¹) | Observation During Polymerization |

|---|---|---|

| Imide C=O Asymmetric Stretch | ~1770 | Remains relatively stable |

| Imide C=O Symmetric Stretch | ~1710 | Remains relatively stable |

| Maleimide C=C Stretch | ~1580 | Intensity decreases |

Raman spectroscopy offers complementary vibrational data to FT-IR and is particularly effective for studying the polymerization of bismaleimides. sociedadpolimerica.org.mxnih.gov The symmetric C=C stretching of the maleimide group, which can be weak in the IR spectrum, often produces a strong signal in the Raman spectrum. This makes Raman spectroscopy an excellent tool for tracking the consumption of the maleimide double bonds during the curing process. irdg.orgresearchgate.net The ability to perform in-situ analysis allows for real-time monitoring of the polymerization kinetics. mdpi.comhoriba.com

Chromatographic Techniques for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique used to determine the molecular weight and molecular weight distribution of the this compound prepolymer before the crosslinking reaction renders it insoluble. infinitalab.comshimadzu.com GPC separates molecules based on their size in solution, providing data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI). sciepub.com This information is critical for quality control and for understanding how the initial molecular weight of the prepolymer influences the properties of the final cured network.

Microscopy and Diffraction for Morphological Studies

Microscopic techniques are vital for examining the morphology of the cured this compound polymer network.

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and fracture surfaces of the cured this compound polymer. pressbooks.pubazom.com SEM analysis provides valuable information on the homogeneity of the polymer network, the presence of any voids or defects, and the nature of the fracture, which can indicate the material's toughness or brittleness. kpi.uaresearchgate.net By examining the cross-section, the internal structure and morphology of the polymer can be investigated. researchgate.netresearchgate.netnih.gov

X-ray Diffraction (XRD) for Crystallinity and Phase Structure

X-ray Diffraction (XRD) is a primary technique for determining the degree of crystallinity in polymers. units.it The analysis of a polymer's solid-state structure provides insights into whether it possesses a highly ordered crystalline structure, a disordered amorphous structure, or a combination of both (semi-crystalline). intertek.com This structural characteristic significantly influences the material's mechanical properties, such as tensile strength and creep resistance. intertek.com

The fundamental principle of XRD is based on Bragg's Law (nλ = 2d sinθ), which describes the constructive interference of X-rays scattered by the periodic arrangement of atoms in a crystal lattice. utah.eduusp.org In an XRD experiment, a sample is exposed to X-rays, and the diffraction pattern is recorded as a function of the diffraction angle (2θ). utah.edu

For this compound polymers, the resulting XRD pattern can reveal the nature of the network structure.

Crystalline Polymers: If the polymer network has a high degree of order, the XRD pattern will exhibit sharp, well-defined peaks. The positions and intensities of these peaks are unique to the specific crystal structure and can be used for phase identification. intertek.com

Amorphous Polymers: In contrast, a fully amorphous network lacks long-range order. This results in a broad, diffuse feature in the XRD pattern, often referred to as an "amorphous halo." utah.edu

Semi-Crystalline Polymers: These materials show a combination of sharp crystalline peaks superimposed on a broad amorphous halo. utah.edu

The degree of crystallinity can be quantitatively estimated from the XRD pattern by comparing the integrated area of the crystalline peaks to the total area under the curve (crystalline peaks + amorphous halo). utah.edu The sharpness of the diffraction peaks also provides information about the crystallite size; broader peaks generally indicate smaller crystallites. units.it For polymers processed into forms like fibers or films, XRD can also be used to determine the orientation of the polymer chains. units.itintertek.com

Table 1: Interpretation of XRD Pattern Features for Polymer Networks

| Feature | Crystalline Structure | Amorphous Structure |

| Pattern | Sharp, distinct peaks | Broad, diffuse halo |

| Atomic Arrangement | Long-range periodic order | Disordered, no long-range order |

| Peak Width | Narrow (related to crystallite size) | Very broad |

Thermal Analysis Techniques for Network Formation

Thermal analysis encompasses a group of techniques that measure a material's physical properties as a function of temperature under a controlled program. mpg.de These methods are essential for studying the formation (curing) and stability of the this compound polymer network. The two most common techniques are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample compared to a reference as a function of temperature or time. advanced-emc.com It is widely used to characterize the thermal transitions of polymers. azom.com For a thermosetting resin like this compound, DSC analysis can identify:

Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more rubbery state. This appears as a step-like change in the baseline of the DSC curve. netzsch.com

Curing Reactions: The polymerization or cross-linking process is typically an exothermic reaction, which is observed as a broad peak in the DSC thermogram. The area under this peak is proportional to the enthalpy of the reaction and can be used to study the kinetics of the curing process. advanced-emc.com

Melting Temperature (Tm): If the monomer or the resulting polymer has crystalline domains, a sharp endothermic peak corresponding to melting will be observed. advanced-emc.com

Thermogravimetric Analysis (TGA) monitors the mass of a sample as it is heated over time in a controlled atmosphere (e.g., nitrogen or air). mpg.deadvanced-emc.com TGA is primarily used to evaluate the thermal stability and decomposition profile of the polymer network. azom.com A TGA curve plots the percentage of weight loss against temperature. From this, key parameters can be determined, such as the onset temperature of decomposition, which indicates the limit of the material's thermal stability. mpg.deresearchgate.net The technique can also be used to quantify the composition of filled polymer composites by identifying the distinct decomposition stages of the polymer and the stable residue of the inorganic filler. azom.com

Table 2: Key Parameters from Thermal Analysis of Polymer Networks

| Technique | Abbreviation | Measured Property | Key Information Obtained |

| Differential Scanning Calorimetry | DSC | Heat Flow | Glass Transition (Tg), Curing Exotherms, Melting (Tm), Enthalpy Changes advanced-emc.comnetzsch.com |

| Thermogravimetric Analysis | TGA | Mass Change | Thermal Stability, Decomposition Temperature, Filler Content mpg.deazom.com |

Advanced Techniques for Polymer-Filler Interfaces

Understanding the aggregation states and dynamics of polymer chains at interfaces is essential for designing high-performance composite materials. nih.gov The properties of the polymer at the interface can differ significantly from those in the bulk material. nih.gov

Techniques for interfacial characterization include:

Microscopy: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visually inspect the polymer-filler interface. These methods can reveal the quality of filler dispersion, the presence of voids or gaps indicating poor adhesion, and the morphology of the interface.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can determine the elemental composition and chemical states of atoms at the interface. nanogune.eu When combined with a sputtering technique, such as a gas cluster ion beam (GCIB), XPS can be used for depth profiling to analyze the chemical structure of buried interfaces between the polymer and a substrate or filler. nih.gov

Dynamic Mechanical Analysis (DMA): DMA measures the mechanical properties (modulus and damping) of a material as a function of temperature, time, or frequency under an oscillatory load. It is highly sensitive to polymer chain mobility and can provide information about the polymer-filler interface. Strong interfacial adhesion can restrict the mobility of polymer chains near the filler surface, leading to changes in the glass transition temperature and damping behavior of the composite. vt.edu

The development of 3D structured filler networks and the use of surface functionalization on fillers are strategies employed to enhance interfacial properties, leading to improved thermal conductivity and other performance metrics in polymer composites. ni.ac.rs

Chemical Modification and Functionalization of Trimethylenebismaleimide

Strategies for Introducing New Functional Groups

The introduction of new functional groups onto the TMBMI molecule is a primary strategy to customize its properties. The reactive double bonds of the maleimide (B117702) rings are particularly susceptible to Michael addition reactions. This allows for the covalent attachment of a wide range of nucleophiles, including thiols and amines. For instance, the thio-Michael addition is a highly efficient method for introducing sulfur-containing moieties. nih.gov

Another significant strategy involves Diels-Alder reactions, where the maleimide acts as a dienophile. nih.gov This cycloaddition reaction allows for the incorporation of cyclic structures, which can significantly impact the thermal and mechanical properties of the resulting polymer. Furthermore, N-functionalization can introduce groups like fluorophores or affinity tags, although this is more common in other maleimides used in bioconjugation. nih.gov

Purely chemical approaches offer distinct advantages, such as temporal control and reversibility, bypassing the biological feedback mechanisms that can arise with genetic or enzymatic inhibition. nih.gov These chemical methods can complement or even surpass conventional enzyme-based techniques for investigating and modifying molecules. nih.gov

Derivatization for Enhanced Reactivity or Specific Interactions

Derivatization of TMBMI can be performed to enhance its reactivity during polymerization or to introduce specific interactions with other components in a composite material. For example, the introduction of groups that can participate in secondary curing reactions can lead to denser cross-linked networks and improved thermomechanical properties.

Modification with alkynyl-terminated compounds can improve the processability of bismaleimide (B1667444) resins. researchgate.net Similarly, incorporating flexible chains into the bismaleimide structure can enhance the toughness of the typically brittle BMI resins. These modifications often involve a compromise, where an improvement in one property, such as toughness, might be accompanied by a slight decrease in another, like thermal stability.

Surface Modification of Trimethylenebismaleimide-Based Materials

The surface properties of TMBMI-based polymers, such as adhesion and wettability, are critical for their application in composites and coatings. mdpi.com Surface modification techniques aim to alter these properties without changing the bulk characteristics of the material. youtube.com Various methods, including plasma treatment, wet chemical etching, and grafting of functional polymers, can be employed. mdpi.commdpi.com

For instance, creating a porous texture on the surface through chemical etching can improve mechanical interlocking with other materials. mdpi.com Grafting specific chemical groups onto the surface can introduce functionalities like hydrophilicity or biocompatibility. nih.gov One approach involves introducing cross-linkable vinyl groups on the surface, while another focuses on adding a reactive succinimidyl ester to immobilize amine-containing biopolymers. nih.gov These strategies have been shown to be successful in creating biocompatible materials. nih.gov

Investigation of Reaction Pathways in Functionalization

Understanding the reaction pathways is crucial for controlling the functionalization of TMBMI. The kinetics of Michael addition and Diels-Alder reactions are studied to optimize reaction conditions and achieve desired degrees of modification. Spectroscopic techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) are instrumental in characterizing the modified structures and confirming the reaction pathways.

The study of curing kinetics, often using techniques like differential scanning calorimetry (DSC), provides insights into how modifications affect the polymerization process. researchgate.net Models such as the Kamal-Sourour autocatalytic kinetic model can be used to describe the formation process of the polymer and determine kinetic parameters like reaction orders and activation energy. researchgate.net

Assessment of Modification Effects on Polymerization and Curing

The introduction of functional groups or changes in the molecular structure of TMBMI can significantly impact its polymerization and curing behavior. These effects are systematically assessed to ensure that the modified monomer can be processed effectively.

Key effects of modification include:

Curing Temperature: The onset and peak temperatures of the curing exotherm can be altered. For example, certain modifiers can lower the curing temperature, making the resin easier to process. researchgate.net

Degree of Conversion: The final extent of the polymerization reaction can be influenced. A higher degree of conversion generally leads to a more densely cross-linked network, which enhances mechanical properties like strength and hardness. nih.gov

Processing Window: The viscosity and gel time of the resin are critical processing parameters. Modifications can widen or narrow the processing window, affecting the manufacturing methods that can be used.

Final Properties: The thermal stability, mechanical strength, and toughness of the cured polymer are directly related to the modifications made to the TMBMI monomer. For instance, while some modifications can improve mechanical properties, they may slightly decrease the heat resistance of the resin. researchgate.net

The table below summarizes the effects of different modifiers on the properties of a bismaleimide resin system.

| Modifier | Effect on Curing Temperature | Effect on Mechanical Properties | Effect on Thermal Stability |

| Alkynyl-terminated compounds | Increases | Decreases tensile strength, increases impact strength | Increases 5% weight loss temperature and residual yield |

| Propargyloxy-terminated compounds | Improves processability | Increases impact strength | Not specified |

| DAPNPT | Not specified | Improves mechanical properties | Does not greatly decrease heat resistance |

| PN-PSQ | Improves curing process | Not specified | Improves thermal and dimensional stability |

Data compiled from studies on modified bismaleimide resins. researchgate.net

Degradation Mechanisms and High Temperature Stability of Trimethylenebismaleimide Polymers

The durability and performance of polymers at elevated temperatures are critical for their application in demanding fields such as aerospace, automotive, and electronics. Trimethylenebismaleimide, as a subset of bismaleimide (B1667444) (BMI) polymers, is recognized for its high-temperature resistance. However, like all organic polymers, it is susceptible to degradation over time through various chemical and physical pathways. Understanding these mechanisms is key to predicting its service life and ensuring reliability. This article focuses on the degradation mechanisms and high-temperature stability of polymers derived from this compound.

Advanced Material Applications and Composites Development

Development of High-Performance Polymer Matrices

Bismaleimide (B1667444) resins are known for forming highly cross-linked networks upon curing, which imparts exceptional thermal and mechanical properties but also results in inherent brittleness. kpi.uanih.gov Research and development efforts are largely focused on modifying these resin systems to enhance toughness without significantly compromising their high-temperature performance.

The versatility of bismaleimide chemistry allows for the tailoring of resin systems to meet specific application requirements. By altering the chemical structure of the monomer or blending it with other reactive comonomers and modifiers, properties such as processability, toughness, and flame retardancy can be precisely controlled. cnrs.fr

One of the most established methods for modifying BMI resins is copolymerization with reactive diluents or comonomers. mdpi.com Allyl compounds, such as O,O'-diallyl bisphenol A (DABPA), are frequently used to improve the processability and toughness of BMI composites. polymerinnovationblog.com The copolymerization with DABPA decreases the crosslink density of the final network, leading to a tougher material. polymerinnovationblog.com Another approach involves the Michael addition reaction, where diamines are used to chain-extend the BMI monomer before cross-linking. polymerinnovationblog.comnih.gov This increases the molecular weight between cross-links, reducing the brittleness of the cured resin. scispace.com

For applications in electronics, resin systems can be tailored to achieve low dielectric constants and low flammability. cnrs.fr For instance, incorporating phosphorus-containing monomers can enhance flame retardancy and improve adhesion to reinforcing fibers, leading to better mechanical properties like interlaminar shear strength (ILSS). scispace.com Similarly, replacing rigid aromatic backbones with more flexible aliphatic structures can lower the modulus of the cured resin, which is beneficial in electronic packaging to prevent substrate warping caused by shrinkage after curing. cnrs.fr

A primary challenge in the use of BMI resins is their low fracture toughness. Several strategies have been developed to address this, primarily involving the incorporation of a second phase of tougher material into the brittle BMI matrix. kpi.ua

Methods for Toughening Bismaleimide Resins:

Thermoplastic Toughening: Blending the BMI resin with high-performance thermoplastics like poly(ether imide) (PEI) is a highly effective method. kpi.uascispace.com During the curing process, the thermoplastic phase-separates to form a distinct microstructure that can absorb energy and impede crack propagation. kpi.ua Using thermoplastics with reactive end-groups can further enhance toughness by improving the interfacial adhesion between the thermoset matrix and the thermoplastic modifier. kpi.ua

Elastomer and Particle Modification: The addition of rubbers, such as vinyl-terminated butadiene acrylonitrile (B1666552) (VTBN), or rigid particles can also improve toughness. nih.gov Particulate fillers can increase fracture toughness by forcing cracks to follow a more tortuous path. scispace.com

Copolymerization: As mentioned, reacting the BMI with comonomers like DABPA or diamines alters the network structure, leading to a tougher material. polymerinnovationblog.commdpi.com This method enhances flexibility and the material's ability to undergo deformation. mdpi.com

Hyperbranched Polymers: Incorporating hyperbranched polymers, such as polysiloxanes, can increase impact strength and flame retardancy without significantly reducing stiffness or the glass transition temperature (Tg). scispace.com

The effectiveness of these modifications is often a trade-off between toughness and other desirable properties like thermal stability and processability. For example, while thermoplastic toughening is effective, it can significantly increase the viscosity of the uncured resin, making processing more challenging. scispace.com

Table 1: Effect of Toughening Agents on Bismaleimide (BMI) Resin Properties Note: Data presented is representative of typical BMI systems and illustrates general trends.

| Toughening Agent | Modifier Content (wt%) | Fracture Toughness (KIC, MPa·m1/2) | Impact Strength (kJ/m²) | Glass Transition Temp. (Tg, °C) |

|---|---|---|---|---|

| None (Neat BMI) | 0 | ~0.5 - 0.7 | ~10.5 | > 280 |

| Thermoplastic (PEK-C) | 15-20 | Increase | Significant Increase | Maintained or slightly decreased |

| Hyperbranched Polysiloxane | 15 | - | 19.0 | Maintained |

| Epoxy Resin | 20-30 | Increase | Increase | ~208 |

Trimethylenebismaleimide in Fiber-Reinforced Composites

Fiber-reinforced composites leverage the high strength and stiffness of fibers with the thermal stability and environmental resistance of a polymer matrix like this compound. The performance of these composites is highly dependent on the interaction between the fibers and the matrix and the methods used for fabrication.

The mechanisms governing adhesion include chemical bonding, physical interlocking, and intermolecular forces (e.g., van der Waals forces). To enhance this adhesion in BMI composites, various surface treatments are applied to the reinforcing fibers (commonly carbon or Kevlar fibers):

Sizing: Fibers are often coated with a sizing agent that is chemically compatible with the BMI resin, acting as a chemical bridge between the fiber surface and the matrix.

Oxidative Treatments: Processes like plasma treatment can introduce polar functional groups (e.g., carboxyl, hydroxyl) onto the surface of carbon fibers. These groups can chemically react with the BMI resin, forming strong covalent bonds at the interface and significantly improving the interlaminar shear strength (ILSS) of the composite.

Grafting: Functional materials, such as carbon nanotubes or chitosan, can be chemically grafted onto the fiber surface. nih.gov This creates a multi-scale reinforcement structure that not only improves chemical bonding but also enhances mechanical interlocking, leading to substantial increases in interfacial shear strength. nih.gov

Research has shown that composites with improved interfacial adhesion exhibit superior mechanical properties, including higher flexural and shear strengths. researchgate.net For instance, modifying a BMI resin with phosphorus-containing monomers was found to improve fiber-resin adhesion, doubling the ILSS. scispace.com

Resin Transfer Molding (RTM) is a cost-effective and efficient manufacturing process for producing high-performance composite parts with complex shapes. researchgate.netnasa.gov It is a closed-mold process where a low-viscosity liquid resin is injected into a mold containing a dry fiber preform. researchgate.net

For BMI resins like this compound to be suitable for RTM, they must exhibit low melt viscosity to ensure complete impregnation of the fiber preform without causing fiber displacement. researchgate.net The high melting temperatures and viscosities of many BMI monomers present a challenge. cnrs.fr Therefore, BMI resin systems intended for RTM are often formulated with reactive diluents or are eutectic mixtures of several BMI monomers to lower the melting point and reduce viscosity. cnrs.frresearchgate.net

Key parameters in the RTM process for BMI composites include:

Injection Temperature: The resin must be heated to a temperature that ensures a sufficiently low and stable viscosity for the duration of the injection. For some high-performance BMI systems, this can be in the range of 70–160°C. researchgate.net

Pot Life: The resin must remain at a low viscosity long enough to fully infuse the part before gelling begins. A typical pot life at 100°C for an RTM-optimized BMI resin might be around 100 minutes. researchgate.net

Cure Cycle: After infusion, the mold is heated to initiate the cross-linking reaction. BMI composites typically require a multi-step cure cycle at elevated temperatures (e.g., 180-250°C) followed by a post-cure to ensure complete reaction and development of optimal thermal and mechanical properties. polymerinnovationblog.commdpi.com

The RTM process, when optimized for BMI resins, enables the automated production of net-shape parts with high dimensional tolerances and excellent mechanical properties. researchgate.net

Table 2: Typical Processing Parameters for Bismaleimide (BMI) in Resin Transfer Molding (RTM) Note: Values are illustrative and can vary significantly based on the specific resin formulation and part geometry.

| Parameter | Typical Value/Range | Purpose |

|---|---|---|

| Resin Viscosity @ Injection Temp. | < 1.0 Pa·s | Ensures complete and uniform impregnation of the fiber preform. |

| Injection Temperature | 70 - 160 °C | Achieves target resin viscosity for infusion. |

| Mold Temperature | 160 - 200 °C | Facilitates resin flow and initiates the curing reaction. |

| Injection Pressure | 0.1 - 0.7 MPa (1-7 bar) | Drives the resin through the fiber preform. |

| Pot Life @ Injection Temp. | > 60 minutes | Provides sufficient time to fill the mold before the resin gels. |

| Cure Cycle | 1-6 hours at 180-250 °C | Cross-links the thermoset resin to form a solid part. |

Integration into Advanced Materials for Specific Functionalities

The unique properties of polymers derived from this compound and other bismaleimides allow for their integration into advanced materials designed for specific, demanding functions. A functional polymer is a material where the polymer chain contains reactive groups that can be used to design complex structures or impart specific capabilities.

Key application areas include:

Aerospace Structures: Due to their high-temperature performance and hot-wet environmental resistance, BMI composites are used in primary and secondary aircraft structures, engine components, and missiles. nasa.gov

Electronics and Microelectronics: BMI resins are used as encapsulants, die-attach adhesives, and matrix materials for printed circuit boards (PCBs). polymerinnovationblog.com Their low dielectric constant, low signal loss at high frequencies, and dimensional stability upon thermal cycling are critical for these applications. researchgate.net By introducing specific functional groups or using aliphatic backbones, the dielectric properties can be further optimized. cnrs.fr

Adhesives and Coatings: The strong adhesion and thermal stability of BMIs make them suitable for high-temperature structural adhesives, particularly for bonding composite materials. mdpi.com They can also be used in protective coatings that require high wear and chemical resistance.

Functional Polymer Synthesis: The maleimide (B117702) group itself is a reactive site that can be used for further chemical modification. Polymers with defined reactive end-groups, such as those derived from bismaleimides, can be used as building blocks to create more complex polymer architectures or to attach other molecules like fluorescent dyes or bioactive compounds for biomedical applications. 20.210.105nih.gov This allows for the creation of materials with tailored functionalities, such as for use in sensors or advanced membranes. mit.edu

The ability to modify the BMI backbone and incorporate various functional groups allows for the design of materials with a precise combination of mechanical, thermal, electrical, and chemical properties, making them indispensable in the development of next-generation technologies.

Nanocomposite Development with this compound

The incorporation of nanoscale fillers into this compound, a specific type of bismaleimide (BMI), has emerged as a significant strategy for developing advanced composite materials. These nanocomposites leverage the high thermal stability and mechanical strength inherent to the BMI matrix while addressing its principal drawback: brittleness. By integrating nanofillers, researchers can tailor the material's properties, leading to substantial improvements in toughness, strength, and multifunctional capabilities, such as electrical conductivity. scispace.comcnrs.fr The effectiveness of these enhancements is critically dependent on the type of nanofiller, its dispersion within the matrix, and the interfacial interactions between the filler and the polymer.

Dispersion and Interaction of Nanofillers

Achieving a uniform dispersion of nanofillers within the viscous this compound resin is a primary challenge. Nanoparticles possess a high surface area-to-volume ratio, leading to strong van der Waals forces that cause them to agglomerate. ntnu.no Overcoming this tendency is crucial, as aggregated nanoparticles can act as stress concentrators, deteriorating the mechanical properties of the composite. scispace.com

Several physical and chemical methods are employed to ensure homogeneous dispersion. Physical techniques include mechanical stirring, high-shear mixing, ball milling, and calendering (three-roll milling). atlantis-press.comresearchgate.net Among these, three-roll milling has proven particularly effective at separating individual nanofillers from agglomerates. atlantis-press.comresearchgate.net Sonication is another widely used method where ultrasonic waves create cavitation bubbles that break apart nanoparticle clusters. mdpi.com

Chemical approaches focus on modifying the surface of the nanofillers to improve their compatibility with the BMI matrix. This process, known as functionalization, reduces the filler-filler interactions and promotes strong interfacial bonding with the polymer. ntnu.no

Carbon Nanotubes (CNTs): The surfaces of CNTs can be functionalized with various chemical groups. For instance, epoxidation introduces epoxide groups that can covalently bond with the bismaleimide resin during curing. researchgate.net Fluorination of multi-walled carbon nanotubes (MWNTs) has also been shown to improve dispersion and enhance mechanical properties when incorporated into a BMI matrix via in-situ polymerization. ntnu.no

Silica (B1680970) Nanoparticles (SiO₂): Unmodified silica nanoparticles tend to interact with the BMI matrix through hydrogen bonding between the silanol (B1196071) groups on the silica surface and carbonyl groups in the BMI structure. ums.edu.my To create stronger bonds, silica surfaces are often treated with coupling agents that introduce functional groups, such as epoxides or maleimides, which can form covalent links with the polymer matrix, leading to significantly better dispersion and property enhancement. scispace.comums.edu.my

Nanoclays: Naturally hydrophilic clays (B1170129) like montmorillonite (B579905) are incompatible with the hydrophobic BMI resin. Therefore, they are typically modified with organic surfactants (e.g., alkylammonium salts) to create organoclays. researchgate.net This modification increases the spacing between the clay layers (intercalation), allowing the BMI prepolymer to penetrate, which can lead to the complete separation of individual clay platelets (exfoliation) within the matrix during curing. researchgate.netresearchgate.net

The nature of the interaction at the filler-polymer interface is paramount. Strong covalent or hydrogen bonding facilitates efficient stress transfer from the polymer matrix to the high-strength nanofillers, which is the fundamental mechanism for mechanical reinforcement. scispace.comums.edu.mysemanticscholar.org A well-bonded interface ensures that the nanoparticles act as integral parts of the polymer network rather than as mere inclusions.

Impact on Polymer Network and Performance

Impact on Polymer Network: Nanofillers can influence the polymerization and cross-linking reactions of the BMI resin. Some fillers exhibit a catalytic effect on the cure reactions without adverse consequences. ums.edu.my The presence of nanoparticles creates a large interfacial area, which can restrict the mobility of the polymer chains. mdpi.com This constrained movement in the vicinity of the nanofillers can lead to a more densely cross-linked network, altering the morphology and final properties of the thermoset. For instance, a homogenous distribution of nanoparticles can reduce the coefficient of thermal expansion (CTE) due to strong filler-matrix interactions. ums.edu.my

Performance Enhancements: The primary motivation for developing this compound nanocomposites is to enhance their performance characteristics, particularly mechanical toughness, without compromising their high-temperature stability.

Mechanical Properties: The addition of nanofillers can significantly improve the strength, modulus, and fracture toughness of the inherently brittle BMI matrix. Functionalized multi-walled carbon nanotubes have been shown to increase the impact strength of BMI composites by over 50%. ntnu.no In a notable study, composites made from sheets of aligned, epoxidized CNTs and a BMI resin achieved a tensile strength of 3081 MPa and a modulus of 350 GPa, values that surpass those of conventional carbon-fiber composites. researchgate.netsemanticscholar.orgnih.gov Similarly, the incorporation of rod-like sepiolite (B1149698) nanoclays has been shown to increase the plane-strain fracture toughness of BMI by 15-42%, depending on the loading. researchgate.net

| Nanofiller (wt%) | Tensile Strength (MPa) | Young's Modulus (GPa) | Impact Strength Improvement (%) | Fracture Toughness (KIC) (MPa·m1/2) |

|---|---|---|---|---|

| Neat BMI Resin | - | - | Baseline | ~0.5 - 0.97 |

| 0.6% F-MWNTs | - | - | +54.8% | - |

| Aligned & Functionalized CNT Sheets (~60%) | 3081 | 350 | - | - |

| 5% Sepiolite Nanoclay (Pangel B40) | - | - | - | ~1.12 (+15-42%) |